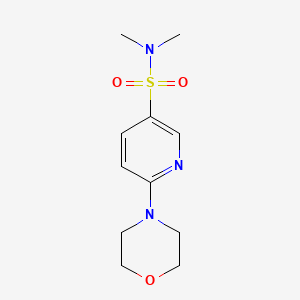
N-phenyl-N'-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-(2,2,2-trifluoroethyl)urea, commonly known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
PTU inhibits the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues on thyroglobulin. This inhibition leads to a decrease in the production of thyroid hormones, including thyroxine and triiodothyronine. PTU also inhibits the conversion of thyroxine to triiodothyronine in peripheral tissues.
Biochemical and Physiological Effects:
PTU has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the reduction of oxidative stress, and the modulation of immune responses. PTU has been used as a treatment for hyperthyroidism, Graves' disease, and thyroid storm.
Vorteile Und Einschränkungen Für Laborexperimente
PTU has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and low toxicity. However, PTU has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress. PTU has been shown to have potential anticancer activity, particularly in breast cancer and leukemia. PTU has also been shown to modulate immune responses, including the inhibition of T cell activation and the modulation of cytokine production. Finally, PTU has been shown to reduce oxidative stress, which may have implications for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, PTU is a chemical compound that has been extensively studied for its various applications in scientific research. PTU has been used as a reagent in organic synthesis, as well as a treatment for hyperthyroidism and Graves' disease. PTU has several advantages for use in lab experiments, including its high purity and low toxicity. There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress.
Synthesemethoden
PTU can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a catalyst. This reaction results in the formation of PTU, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
PTU has been used in various scientific research applications, including the synthesis of organic compounds, antimicrobial activity, and inhibition of thyroid hormone synthesis. PTU has been used as a reagent in the synthesis of various organic compounds, including urea derivatives, heterocyclic compounds, and azo compounds.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-13-8(15)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZFRCPJLUPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)


![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

![4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)

![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)